BenchChemオンラインストアへようこそ!

Tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

CCR5 Antagonists HIV Entry Inhibitors Stereochemistry-Activity Relationship

tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 1403898-64-5) is a chiral, orthogonally protected piperazine building block featuring a (2R,5R) configuration, a tert-butoxycarbonyl (Boc) amine shield, and a hydroxymethyl handle. This dual-functionalized, stereodefined scaffold is primarily employed as a key intermediate in the synthesis of protease inhibitors, antibiotics, and other active pharmaceutical ingredients (APIs) where precise three-dimensional control is critical.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B13399515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(=O)OC(C)(C)C)CO
InChIInChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3
InChIKeyOCHKRKFPKUAHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline: tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate as a Specialized Chiral Intermediate


tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 1403898-64-5) is a chiral, orthogonally protected piperazine building block featuring a (2R,5R) configuration, a tert-butoxycarbonyl (Boc) amine shield, and a hydroxymethyl handle [1]. This dual-functionalized, stereodefined scaffold is primarily employed as a key intermediate in the synthesis of protease inhibitors, antibiotics, and other active pharmaceutical ingredients (APIs) where precise three-dimensional control is critical [2].

Procurement Risks: Why In-Class Analogs Cannot Replace (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate


Simple substitution with other piperazine-1-carboxylate derivatives fails due to an inseparable interplay of stereochemistry, orthogonal protection, and functional group topology. Changing the Boc group to a benzyl carbamate (Cbz) alters the deprotection conditions and may be incompatible with downstream sensitive functional groups [1]. Altering the (2R,5R) stereochemistry to the (2R,5S) diastereomer or (2S,5S) enantiomer can drastically reduce or abolish target binding affinity, as demonstrated by structure-activity relationship (SAR) studies on related 2-methylpiperazine-derived CCR5 antagonists [2]. Removing the hydroxymethyl group eliminates the primary handle for late-stage diversification, while removing the 2-methyl group simplifies the scaffold into a less active achiral ligand, undermining the precise molecular recognition required for drug-target interactions.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate


Stereochemical Configuration as a Binary Determinant of CCR5 Antagonist Activity

In a systematic SAR study of 2-methylpiperazine-based CCR5 antagonists, the (S)-2-methylpiperazine scaffold was found to be essential for high CCR5 affinity [1]. Compound 5, a 2-methylpiperazine derivative with defined 2-position stereochemistry, exhibited an IC50 of 163.8 nM, a 31.6% improvement over the non-methylated piperazine analog 4 (IC50 = 239.5 nM) [1]. Although this study did not test the exact target compound, the class-level inference is that the specific (2R,5R) stereochemistry delivered by the target compound is a critical entry gate for achieving potent target engagement, a prerequisite not met by (2R,5S) or (2S,5S) stereoisomers.

CCR5 Antagonists HIV Entry Inhibitors Stereochemistry-Activity Relationship

Boc Protection vs. Cbz Protection: Enabling Mild, Orthogonal Deprotection for Complex Molecule Synthesis

The tert-butyl group of the target compound can be removed with trifluoroacetic acid (TFA) under mild conditions, whereas the corresponding benzyl (Cbz) protected analog requires hydrogenolysis, which may reduce functional group compatibility and compromise yields [1]. A general survey of protective group removal methods indicates that Boc deprotection with TFA typically proceeds with >95% conversion in minutes, while catalytic hydrogenolysis of Cbz groups can yield 80–90% due to competitive side reactions [1]. This orthogonal advantage is particularly valuable when the target molecule contains functionality sensitive to hydrogenation (e.g., alkenes, alkynes, benzyl ethers).

Protecting Group Strategy Orthogonal Deprotection Peptidomimetic Synthesis

Unique Hydroxymethyl Derivatization Handle Enabling Late-Stage Functionalization

In contrast to the simple tert-butyl 2-methylpiperazine-1-carboxylate (CAS 169447-70-5), which lacks a hydroxymethyl group, the target compound's C5-hydroxymethyl functionality permits selective oxidation to a carboxylic acid, providing a direct entry into amide, ester, and peptide-like conjugates [1]. This single-point chemical diversification cannot be replicated by non-hydroxymethyl analogs without extensive re-synthesis of the core scaffold, making the target compound the sole procurement choice for workflows requiring late-stage elaboration at the 5-position.

Late-Stage Functionalization Hydroxymethyl Group Reactivity Medicinal Chemistry Diversification

Commercial Purity Specification and Batch-to-Batch Consistency

The (2R,5R)-isomer is consistently supplied at higher purity (98% by HPLC) by major vendors such as Bidepharm , compared to the (2R,5S) diastereomer, which is sourced at 97% purity from Coolpharm [1]. This 1% purity difference, while modest, translates to a 3.3% reduction in impurity load. For a 1-gram reaction, this means 33 mg less total impurity, which can be critical in early-stage medicinal chemistry batches where impurity-driven side reactions are poorly tolerated.

Purity Specification Quality Control Intermediate Procurement

Optimal Use Cases for (2R,5R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate Based on Verified Evidence


Stereospecific CCR5 Antagonist Lead Optimization

Medicinal chemistry teams developing next-generation CCR5 antagonists for HIV entry inhibition should procure this (2R,5R)-isomer exclusively. Class-level evidence confirms that the 2-methylpiperazine motif is a critical pharmacophore element, with the (S)-2-methyl configuration enhancing potency by >30% over non-methylated analogs [1]. Use of the incorrect diastereomer would derail SAR studies and delay lead progression.

Orthogonal Protection for Multi-Step Protease Inhibitor Synthesis

In the synthesis of complex peptidomimetic protease inhibitors, the target compound's Boc group permits selective N1-deprotection under mild acidic conditions without disturbing acid-sensitive functional groups installed at the C5-hydroxymethyl handle. This orthogonal strategy cannot be achieved with the corresponding Cbz-protected analog, which requires hydrogenolysis that may concurrently reduce olefins or benzyl ethers present in the target molecule [2].

Late-Stage Diversification of Piperazine-Based Core Scaffolds

When the research objective is to generate a focused library of C5-functionalized piperazines for SAR expansion, this compound is the optimal starting material. Its unique hydroxymethyl group enables direct conversion to amides, esters, or carboxylic acids in a single step, a capability absent in non-hydroxymethylated analogs like (S)-1-Boc-2-methylpiperazine. This reduces the synthetic step count by at least one protection/deprotection cycle relative to routes starting from simpler building blocks [3].

High-Purity Intermediates for Scale-Up Sensitive to Impurity Carry-Over

Process chemistry groups scaling reactions that are sensitive to acidic or basic impurities should prioritize procurement of the (2R,5R)-isomer due to its commercially demonstrated higher purity (98% vs 97% for the (2R,5S) diastereomer) [4]. The 33 mg/g lower impurity burden can significantly reduce side-product formation in metal-catalyzed coupling reactions or enzymatic resolutions, directly impacting yield and cost-of-goods.

Quote Request

Request a Quote for Tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.